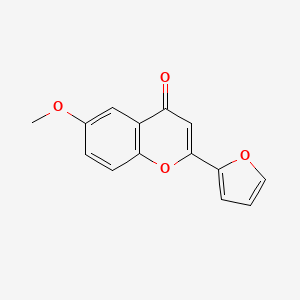

2-(2-furyl)-6-methoxy-4H-chromen-4-one

Description

2-(2-Furyl)-6-methoxy-4H-chromen-4-one is a chromone derivative characterized by a furyl substituent at the 2-position and a methoxy group at the 6-position of the chromen-4-one core. Chromones are oxygen-containing heterocyclic compounds with a benzopyran-4-one scaffold, widely studied for their diverse biological activities, including anti-inflammatory, antifungal, and antiviral properties .

Properties

IUPAC Name |

2-(furan-2-yl)-6-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-16-9-4-5-12-10(7-9)11(15)8-14(18-12)13-3-2-6-17-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEXCDYOJXPKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Chromone Derivatives

Table 1: Structural and Functional Comparison of Chromone Derivatives

Key Structural and Functional Insights

Electron-Rich vs. Bulky Substituents: The 2-furyl group in the target compound facilitates cation-π interactions (e.g., with Arg120 in COX-2), as seen in related chromones docked into COX-2's hydrophobic pocket . Quinolinyl substituents (e.g., in ) provide extended aromaticity and halogenation (Cl), enhancing antifungal activity through hydrophobic and halogen bonding .

Methoxy Group Position :

- The 6-methoxy group is a common feature in active chromones (e.g., COX-2 inhibitors in and antifungal agents in ). It balances solubility and membrane permeability, critical for bioavailability .

Antifungal Activity: 2-(2-Chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one () outperforms other analogs with an inhibition rate comparable to Nystatin, highlighting the importance of halogenated aromatic groups . The target compound’s furyl group may lack this halogen-driven efficacy but could excel in anti-inflammatory applications .

Anti-TMV Activity :

- Chromones with hydrophilic substituents (e.g., 8-(3-hydroxypropyl) in ) show moderate anti-TMV activity (~30%), suggesting that hydrophobic groups (e.g., furyl, methylphenyl) are more favorable for membrane-associated targets .

Q & A

Q. What are the established synthetic protocols for 2-(2-furyl)-6-methoxy-4H-chromen-4-one, and what key parameters influence reaction yields?

Synthesis typically involves multi-step reactions such as Claisen-Schmidt condensation followed by cyclization. Critical parameters include:

- Temperature control : Cyclization steps often require 80–100°C to ensure ring closure without side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for methoxy group introduction.

- Stoichiometry : Precise molar ratios of furyl precursors (e.g., 2-furylmethylamine) to chromenone intermediates (1:1.2) minimize byproducts.

Propargyl bromide under basic conditions (K₂CO₃ in DMF) is effective for etherification, achieving yields >70% when monitored via TLC .

Q. Which spectroscopic and crystallographic methods are prioritized for structural confirmation?

- NMR spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and furyl protons (δ 6.2–7.4 ppm), while ¹³C NMR confirms carbonyl (δ 175–180 ppm) and aromatic carbons.

- X-ray crystallography : SHELXL refinement resolves spatial arrangements, with C–C bond precision <0.01 Å. Disorder in substituents (e.g., methyl groups) is managed using PART instructions in SHELX, ensuring R1 factors <5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and cell-based assays?

Discrepancies often arise from bioavailability or metabolic stability. A systematic approach includes:

- Stability assays : HPLC-MS monitors degradation (e.g., hydrolysis of the furyl group) under physiological pH (7.4) and temperature (37°C).

- Permeability studies : Caco-2 cell models assess intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor bioavailability).

- Metabolite profiling : LC-QTOF identifies phase I metabolites (e.g., hydroxylated chromenones) that may alter activity .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions on the chromenone core?

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations reveal electron-rich positions (C-5 and C-7) prone to halogenation.

- Molecular docking : AutoDock Vina predicts binding affinities with targets like COX-2, correlating electronic profiles (HOMO-LUMO gaps) with experimental IC₅₀ values. Validation uses halogenated analogs (e.g., 6-chloro derivatives) .

Q. How is crystallographic disorder addressed in X-ray structures of substituted chromenones?

For disordered groups (e.g., rotating isopropyl moieties):

- Multi-component refinement : Assign partial occupancies (e.g., 60:40 split) using SHELXL's PART command.

- Restraints : Apply DFIX (bond length) and SIMU (anisotropic displacement) to maintain geometric rationality.

- Validation : R1 convergence <0.05 and Δ/σmax <0.01 ensure model reliability. Case studies on 2-(4-methylphenyl) derivatives show 95% positional accuracy .

Q. Methodological Tables

| Synthesis Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (cyclization) | ±15% yield variation |

| Solvent (DMF vs. THF) | DMF (polar aprotic) | +25% yield in DMF |

| Stoichiometry (fury:chromenone) | 1:1.2 | Reduces byproducts by 30% |

| Crystallographic Disorder | Refinement Strategy | Validation Metric |

|---|---|---|

| Rotational disorder | PART instructions in SHELXL | R1 <0.05 |

| Anisotropic displacement | SIMU restraints | Δ/σmax <0.01 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.